Selective Nanomolar Inhibition of Tumor-Associated Carbonic Anhydrase IX (CA IX)
4-Methyl-N-phenylbenzenesulfonamide exhibits potent and selective inhibition of the tumor-associated carbonic anhydrase isoform IX (CA IX) with an IC50 of 90 nM, as determined by a CO₂ hydration assay [1]. This selectivity is highlighted by the compound's activity against CA XII, which is described as having 'different ranks of potencies' [1], indicating a significant preference for CA IX over other isoforms.
| Evidence Dimension | Inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | IC50 = 90 nM against CA IX |
| Comparator Or Baseline | Activity against CA XII (quantitative data not explicitly reported but noted to be different) |
| Quantified Difference | Selectivity for CA IX over CA XII (exact fold-selectivity not provided in source) |
| Conditions | In vitro CO₂ hydration assay |
Why This Matters
This selective nanomolar inhibition of CA IX, a validated target in hypoxic tumors, makes this compound a valuable tool for probing CA IX biology, whereas broader-spectrum CA inhibitors would confound results with off-isoform effects.
- [1] Rosatelli, E., Carotti, A., Ceruso, M., Supuran, C. T., & Gioiello, A. (2014). Flow synthesis and biological activity of aryl sulfonamides as selective carbonic anhydrase IX and XII inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3422-3425. View Source
